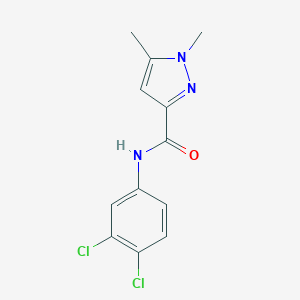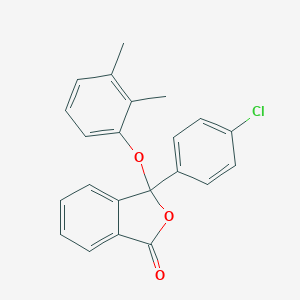![molecular formula C21H17BrF3IN2O2 B443163 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE](/img/structure/B443163.png)
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes bromine, iodine, isopropoxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE typically involves multiple steps. One common method includes the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with 4-(tert-butyl)phenol in the presence of potassium carbonate and dry DMA under argon atmosphere at 170°C for 36 hours . The mixture is then cooled and extracted with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups.
Aplicaciones Científicas De Investigación
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene)
- 3-bromo-5-iodobenzoic acid
- 3-bromo-5-iodopyridine
Uniqueness
What sets 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C21H17BrF3IN2O2 |
|---|---|
Peso molecular |
593.2g/mol |
Nombre IUPAC |
(4Z)-4-[(5-bromo-3-iodo-2-propan-2-yloxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C21H17BrF3IN2O2/c1-11(2)30-19-13(7-15(22)10-18(19)26)8-17-12(3)27-28(20(17)29)16-6-4-5-14(9-16)21(23,24)25/h4-11H,1-3H3/b17-8- |
Clave InChI |
GCTIOEZADXFDAW-IUXPMGMMSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)I)OC(C)C)C3=CC=CC(=C3)C(F)(F)F |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C\C2=C(C(=CC(=C2)Br)I)OC(C)C)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)I)OC(C)C)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-ethyl-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443081.png)

![2-phenyl-N-[(1,3,3-trimethyl-5-{[(2-phenylquinolin-4-yl)carbonyl]amino}cyclohexyl)methyl]quinoline-4-carboxamide](/img/structure/B443084.png)
![Methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443086.png)



![propyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443090.png)


![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443093.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443098.png)

![Methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B443102.png)
